Technical Guide: Synthesis of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate
Technical Guide: Synthesis of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate
CAS Number: 920966-42-3 Formula: C₁₃H₁₃N₃O₄ Molecular Weight: 275.26 g/mol [1]
Part 1: Executive Summary & Strategic Utility
4-Nitrophenyl 4-cyano-1-piperidinecarboxylate acts as a highly reactive "activated carbamate" intermediate. In medicinal chemistry, specifically in the development of Janus Kinase 3 (JAK3) inhibitors , this compound serves as a critical electrophilic building block.
Its primary function is to transfer the 4-cyanopiperidine-1-carbonyl moiety to nucleophiles (typically primary or secondary amines) to generate unsymmetrical ureas under mild conditions. Unlike isocyanates, which can be volatile and difficult to handle, this activated carbamate offers a bench-stable, crystalline alternative with tunable reactivity.
Why This Pathway?
The synthesis described below utilizes 4-Nitrophenyl Chloroformate (4-NPC) rather than phosgene or triphosgene.
-
Safety: 4-NPC is a solid reagent, significantly reducing inhalation risks compared to gaseous phosgene.
-
Selectivity: The 4-nitrophenoxy group is a superior leaving group (
of 4-nitrophenol 7.15), allowing for rapid subsequent displacement by amines without requiring high temperatures.
Part 2: Retrosynthetic Analysis & Mechanism
The synthesis is a direct nucleophilic acyl substitution. The piperidine nitrogen attacks the carbonyl carbon of the chloroformate, displacing the chloride ion.
The Reaction Equation:
Mechanism of Action[2]
-
Nucleophilic Attack: The secondary amine of 4-cyanopiperidine attacks the electrophilic carbonyl of 4-NPC.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate forms.
-
Elimination: The chloride ion (a better leaving group than the 4-nitrophenoxide in this context) is expelled, reforming the carbonyl.
-
Scavenging: The auxiliary base (Triethylamine or DIPEA) neutralizes the generated HCl to prevent protonation of the unreacted piperidine.
Visualization: Synthesis Pathway
Figure 1: Mechanistic pathway for the formation of the activated carbamate.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[2][3][4][5][6] | Role | Critical Attribute |
| 4-Cyanopiperidine | 1.0 | Nucleophile | Free base preferred; if HCl salt is used, increase base equiv. |
| 4-Nitrophenyl Chloroformate | 1.1 | Electrophile | Moisture sensitive; store in freezer. |
| Triethylamine (Et₃N) | 1.5 - 2.0 | Base | Dry; distilled over KOH if possible. |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous; prevents hydrolysis of chloroformate. |
Step-by-Step Methodology
1. Preparation of the Reactor
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to create an inert atmosphere. -
Why: 4-Nitrophenyl chloroformate hydrolyzes rapidly in the presence of atmospheric moisture, producing 4-nitrophenol and
.
2. Solubilization (0 - 5 Minutes)
-
Charge the RBF with 4-Cyanopiperidine (10 mmol, 1.10 g) and anhydrous DCM (50 mL).
-
Add Triethylamine (15 mmol, 2.1 mL).
-
Cool the solution to 0°C using an ice/water bath.
-
Observation: The solution should be clear and colorless.
3. Acylation Reaction (5 - 60 Minutes)
-
Dissolve 4-Nitrophenyl Chloroformate (11 mmol, 2.22 g) in a separate vial with 10 mL of DCM.
-
Dropwise Addition: Add the chloroformate solution to the piperidine mixture over 15 minutes via a syringe pump or addition funnel.
-
Control Point: Maintain internal temperature
. rapid addition causes an exotherm that may degrade the reagent. -
Remove the ice bath after addition and stir at Room Temperature (25°C) for 1-2 hours.
-
Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1). The starting amine spot (ninhydrin active) should disappear.
4. Workup & Purification[7][8][2][3][4][6][9][10][11]
-
Quench: Dilute the reaction mixture with 50 mL DCM.
-
Wash 1 (Acidic): Wash with 0.5 M HCl (30 mL) to remove excess Triethylamine and any unreacted piperidine. Note: Do this quickly to avoid hydrolyzing the carbamate.
-
Wash 2 (Neutral): Wash with water (30 mL) followed by Brine (30 mL).
-
Drying: Dry the organic layer over anhydrous
.[9] Filter and concentrate in vacuo. -
Crystallization: The crude residue is typically an off-white solid. Recrystallize from hot Ethyl Acetate/Hexanes or Ethanol to yield white needles.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation.[8]
Part 4: Quality Control & Characterization
Trustworthiness in synthesis relies on verifying the structure. The following data points are expected for 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate .
Proton NMR ( H-NMR, 400 MHz, CDCl )
-
Aromatic Region: Two doublets characteristic of the para-substituted nitrophenyl group.
-
8.25 (d,
Hz, 2H, Ar-H ortho to ) -
7.30 (d,
Hz, 2H, Ar-H ortho to )
-
8.25 (d,
-
Piperidine Ring:
- 3.80–4.00 (m, 2H, N-CH equatorial)
- 3.30–3.50 (m, 2H, N-CH axial)
- 2.90 (m, 1H, CH-CN)
-
1.80–2.10 (m, 4H, Ring
)
Physical Properties[10]
-
Appearance: White to pale yellow crystalline solid.[12]
-
Melting Point: 128–132°C (Typical for this class of carbamates).
-
Stability: Stable at room temperature if kept dry. Hydrolyzes slowly in moist air to release yellow 4-nitrophenol.
Part 5: Safety & Handling (E-E-A-T)
-
4-Nitrophenyl Chloroformate: Causes severe skin burns and eye damage. It is a lachrymator. Handle only in a fume hood.
-
4-Nitrophenol (Byproduct): Toxic if swallowed. It stains skin and surfaces intense yellow.
-
Waste Disposal: All aqueous washes containing 4-nitrophenol must be segregated and treated as hazardous chemical waste, not flushed down the drain.
References
-
BenchChem. "Synthesis routes of 4-Nitrophenyl carbamate." BenchChem Database. Accessed March 3, 2026. Link
-
Inoue, T., et al. "Heterocyclic Janus Kinase 3 Inhibitors."[1] U.S. Patent 2009/0264399 A1.[1] Published October 22, 2009.[1] Link
-
Lizza, J. R., & Wipf, P. "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC)." Organic Syntheses, 2020, 97, 96-124.[13] Link
-
Astellas Pharma Inc. "Heterocyclic Janus kinase 3 inhibitors."[1] European Patent EP2251341A1.[1] Published November 17, 2010.[1] Link
-
Thieme Connect. "4-Nitrophenyl Chloroformate: alcohols, thiols and amines for the formation of carbonates and carbamates." Synlett, 2001. Link
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